molecular formula C14H15F3N4O B6921209 N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B6921209
M. Wt: 312.29 g/mol
InChI Key: XMTKKVVNDFXZPR-UHFFFAOYSA-N
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Description

“N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-2-3-4-10-7-12(21-20-10)19-13(22)9-5-6-11(18-8-9)14(15,16)17/h5-8H,2-4H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKKVVNDFXZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)NC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the butyl group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethyl group and the pyridine ring may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Pyrazole derivatives are known for their diverse biological activities, making this compound a candidate for drug discovery.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new drugs.

Industry

In industry, the compound may be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of “N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
  • N-(5-ethyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
  • N-(5-propyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Uniqueness

The uniqueness of “N-(5-butyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide” lies in the presence of the butyl group, which may influence its biological activity and physicochemical properties. The trifluoromethyl group also contributes to its uniqueness by enhancing its metabolic stability and binding affinity.

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